Ciliobrevin D

Description

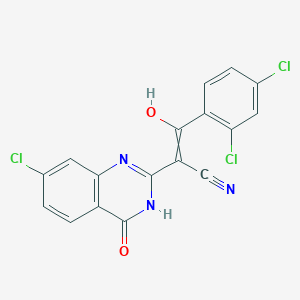

Structure

3D Structure

Properties

IUPAC Name |

2-(7-chloro-4-oxo-3H-quinazolin-2-yl)-3-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8Cl3N3O2/c18-8-1-3-10(13(20)5-8)15(24)12(7-21)16-22-14-6-9(19)2-4-11(14)17(25)23-16/h1-6,24H,(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJSIEVASHGLBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(NC2=O)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8Cl3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ciliobrevin D: A Technical Guide to its Discovery, Synthesis, and Application in Cytoplasmic Dynein Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ciliobrevin D is a potent, cell-permeable, and reversible small-molecule inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) motor protein, cytoplasmic dynein. Its discovery has provided a critical tool for dissecting the multifaceted roles of dynein in fundamental cellular processes. This technical guide provides an in-depth overview of Ciliobrevin D, covering its discovery through a chemical screen for Hedgehog signaling antagonists, its chemical synthesis pathway, its mechanism of action as a dynein ATPase inhibitor, and its impact on various signaling pathways. Detailed experimental protocols for key assays and a compilation of quantitative data are presented to facilitate its application in research and drug development.

Discovery of Ciliobrevin D

Ciliobrevin D was identified from a class of compounds, the ciliobrevins, which were discovered through a high-throughput screen for small-molecule inhibitors of the Hedgehog (Hh) signaling pathway.[1][2][3] The initial screen identified a benzoyl dihydroquinazolinone, HPI-4, that could impair cellular responses downstream of the core Hh pathway component, Smoothened.[2] Further investigation revealed that prolonged treatment with HPI-4 also led to a reduction in the number and length of primary cilia, organelles essential for Hh signal transduction.[2]

This observation prompted the synthesis of HPI-4 analogs to separate the anti-Hedgehog activity from the cilia-disrupting effects.[2][3] This effort led to the identification of two groups of compounds: one that inhibited Hedgehog signaling without affecting cilia and another that impacted both. Ciliobrevin D belongs to the latter group and was characterized as a potent inhibitor of cytoplasmic dynein, a motor protein crucial for intraflagellar transport (IFT) within cilia.[2][3] Specifically, Ciliobrevin A and D were found to mimic the effects of Hedgehog pathway activation on the localization of the transcription factor Gli2 to the ciliary tip, suggesting interference with the dynein-mediated retrograde IFT.[2] Subsequent in vitro assays confirmed that ciliobrevins directly inhibit the ATPase activity and microtubule gliding function of cytoplasmic dynein.[1][4]

Chemical Synthesis Pathway

Ciliobrevin D is a dihydroquinazolinone derivative. The synthesis of this scaffold and its analogs can be achieved through various organic chemistry strategies. While a detailed, step-by-step protocol for the specific synthesis of Ciliobrevin D as performed in the initial discovery is not publicly available in a methods-focused publication, the general approach involves the condensation of substituted 2-aminobenzamides or related precursors with aldehydes or other electrophiles.

One common and modular approach to synthesize the dihydroquinazolinone core involves a cascade cyclization/Leuckart–Wallach type reaction.[5] This method utilizes readily available starting materials and avoids the need for toxic reagents or expensive metal catalysts.[5] The reaction typically proceeds by reacting a 2-aminobenzamide with an aldehyde in the presence of a reducing agent like formic acid, which also serves as a solvent.[5] This one-pot, three-component reaction is efficient and allows for the introduction of diversity at various positions of the dihydroquinazolinone scaffold.[6][7]

Another synthetic strategy involves the condensation of a 2-fluorobenzoic acid methyl ester with a 4-cyano-aminopyrazole under basic conditions to create related analogs.[8] The synthesis of the broader class of dihydroquinazolinone derivatives has been extensively reviewed, with various methods employing solid-phase synthesis for the generation of chemical libraries.[1]

Mechanism of Action

Ciliobrevin D functions as a specific, reversible, and ATP-competitive inhibitor of the cytoplasmic dynein motor protein.[4][9] Cytoplasmic dynein is a large, multi-subunit protein complex that utilizes the energy from ATP hydrolysis to move along microtubules towards their minus-end. This movement is essential for a wide range of cellular functions.

Ciliobrevin D directly targets the AAA+ ATPase domain of the dynein heavy chain, interfering with its catalytic cycle.[4] By inhibiting the ATPase activity, Ciliobrevin D prevents the conformational changes in the dynein motor that are necessary for its processive movement along microtubules. Importantly, Ciliobrevin D does not significantly affect the ATPase activity of other motor proteins like kinesin-1 or kinesin-5, nor does it disrupt the binding of ADP-bound dynein to microtubules, highlighting its specificity.[4]

The inhibition of dynein's motor function by Ciliobrevin D leads to the disruption of numerous cellular processes that rely on dynein-mediated transport.

Impact on Cellular Signaling Pathways

By inhibiting the fundamental cellular machinery of cytoplasmic dynein, Ciliobrevin D has pleiotropic effects on various signaling pathways and cellular processes.

Hedgehog Signaling

As discovered in the initial screen, Ciliobrevin D is a potent inhibitor of the Hedgehog signaling pathway.[1][5] This pathway is critical during embryonic development and its misregulation is implicated in several cancers. The primary cilium acts as a signaling hub for the Hh pathway. Ciliobrevin D disrupts the dynein-dependent intraflagellar transport (IFT) necessary for the proper localization and trafficking of Hh pathway components, such as the signal transducer Smoothened and the Gli transcription factors, within the cilium.[1][3] This disruption ultimately blocks the downstream transcriptional output of the pathway.

Figure 1: Inhibition of Hedgehog signaling by Ciliobrevin D.

Axonal Transport

Cytoplasmic dynein is the primary motor for retrograde transport in axons, moving organelles, vesicles, and signaling molecules from the axon terminal towards the cell body. Ciliobrevin D has been shown to inhibit this retrograde transport.[10] Interestingly, studies have also revealed that Ciliobrevin D can impair anterograde (kinesin-driven) transport of some cargoes, suggesting a complex interplay and codependence between the two transport systems.[8][10] This makes Ciliobrevin D a valuable tool for studying the fundamental mechanisms of axonal transport and its role in neuronal development, function, and neurodegenerative diseases.[10]

Figure 2: Ciliobrevin D's impact on bidirectional axonal transport.

Mitosis

Cytoplasmic dynein plays a crucial role in mitosis, particularly in the formation and positioning of the mitotic spindle and in the attachment of kinetochores to microtubules.[1][11] Treatment of cells with Ciliobrevin D leads to defects in spindle pole focusing, resulting in multipolar or collapsed spindles.[1][6][11] It also disrupts the formation of stable kinetochore-microtubule attachments, which can lead to mitotic arrest and cell death.[1][11]

Figure 3: Disruption of mitotic spindle formation by Ciliobrevin D.

Quantitative Data

The following tables summarize the quantitative data on the inhibitory effects of Ciliobrevin D from various studies.

Table 1: Inhibition of Dynein ATPase Activity

| Dynein Type | Assay Condition | IC50 (µM) | Reference |

| Bovine brain cytoplasmic dynein | Basal ATPase activity | 38 ± 6 | [2] |

| Bovine brain cytoplasmic dynein | Microtubule-stimulated ATPase activity | ~20 | [2] |

| Human cytoplasmic dynein 1 (DYNC1H1) | In vitro ATPase assay | 15 ± 2.9 | [8] |

| Human cytoplasmic dynein 2 (DYNC2H1) | In vitro ATPase assay | 20 (range: 19-21) | [8] |

Table 2: Inhibition of Dynein-Mediated Microtubule Gliding

| Dynein Source | Ciliobrevin D Concentration (µM) | Gliding Velocity (% of control) | Reference |

| Bovine brain cytoplasmic dynein | 20 | ~50% | [12] |

| Bovine brain cytoplasmic dynein | 100 | ~20% | [13] |

| Human cytoplasmic dynein 2 | 20 | 83 ± 10 nm/s (vs. ~130 nm/s control) | [8][12] |

Table 3: Effects on Cellular Processes

| Cellular Process | Cell Type | Ciliobrevin D Concentration (µM) | Observed Effect | Reference |

| Hedgehog Signaling | Shh-LIGHT2 cells | IC50 ~5-10 | Inhibition of Hh target gene expression | [1] |

| Axon Elongation | Sensory neurons | 20 | Reversible inhibition of axon extension | [10] |

| Melanosome Aggregation | Xenopus melanophores | 10-40 | Dose-dependent inhibition | [1] |

| Mitotic Spindle Formation | NIH-3T3 cells | 10-40 | Abnormal spindle formation | [6][11] |

Experimental Protocols

Cytoplasmic Dynein ATPase Assay

This protocol is a generalized procedure based on commonly used methods for measuring dynein ATPase activity.[14][15][16][17]

Materials:

-

Purified cytoplasmic dynein

-

Taxol-stabilized microtubules

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

ATP (spiked with [γ-³²P]ATP)

-

Ciliobrevin D stock solution in DMSO

-

Quenching solution (e.g., 1 M perchloric acid)

-

Malachite green reagent for colorimetric phosphate detection (alternative to radioactive method)

-

96-well plates

Procedure:

-

Prepare Dynein-Microtubule Mixture: In a microcentrifuge tube on ice, mix purified dynein with taxol-stabilized microtubules in the assay buffer. The final concentration of microtubules should be sufficient to stimulate dynein's ATPase activity (e.g., 2.5 µM).

-

Add Inhibitor: Add varying concentrations of Ciliobrevin D (or DMSO as a vehicle control) to the dynein-microtubule mixture. Incubate for a short period (e.g., 10 minutes) on ice to allow for inhibitor binding.

-

Initiate Reaction: Transfer the reaction mixtures to a 96-well plate pre-warmed to the desired reaction temperature (e.g., 25°C). Initiate the ATPase reaction by adding the ATP solution (containing [γ-³²P]ATP). The final ATP concentration should be close to the Kₘ of dynein for ATP.

-

Incubate: Incubate the reaction for a set period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Quench Reaction: Stop the reaction by adding the quenching solution.

-

Quantify Phosphate Release:

-

Radioactive Method: Separate the released ³²P-inorganic phosphate from the unhydrolyzed [γ-³²P]ATP using a charcoal-based separation method.[14] Measure the radioactivity of the supernatant using a scintillation counter.

-

Colorimetric Method: Add the malachite green reagent to the quenched reaction and measure the absorbance at a specific wavelength (e.g., 650 nm) to quantify the amount of inorganic phosphate produced.

-

-

Data Analysis: Calculate the specific ATPase activity (e.g., in nmol Pi/min/mg dynein) for each Ciliobrevin D concentration. Plot the activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro Microtubule Gliding Assay

This protocol provides a general outline for performing a microtubule gliding assay to assess the effect of Ciliobrevin D on dynein motor function.[18][19][20][21][22]

Materials:

-

Purified cytoplasmic dynein

-

Rhodamine-labeled, taxol-stabilized microtubules

-

Flow cell (constructed from a glass slide and coverslip)

-

Blocking solution (e.g., casein solution)

-

Motility buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂, 1 mM DTT, 10 µM taxol)

-

ATP solution

-

Ciliobrevin D stock solution in DMSO

-

Antifade reagent

-

Fluorescence microscope with a temperature-controlled stage and a sensitive camera

Procedure:

-

Prepare Flow Cell: Assemble a flow cell using a glass slide and a coverslip with double-sided tape to create a channel.

-

Coat with Dynein:

-

Introduce the purified dynein solution into the flow cell and incubate for 5-10 minutes to allow the motors to adsorb to the glass surface.

-

Wash the flow cell with motility buffer to remove unbound dynein.

-

Block the remaining surface with a blocking solution (e.g., casein) to prevent non-specific binding of microtubules. Wash again with motility buffer.

-

-

Introduce Microtubules and Inhibitor:

-

Prepare a solution containing rhodamine-labeled microtubules, ATP, an antifade reagent, and the desired concentration of Ciliobrevin D (or DMSO for control) in motility buffer.

-

Introduce this solution into the dynein-coated flow cell.

-

-

Image Acquisition:

-

Place the flow cell on the stage of the fluorescence microscope.

-

Observe the movement of the fluorescently labeled microtubules over the dynein-coated surface.

-

Acquire time-lapse image series of the gliding microtubules using the camera.

-

-

Data Analysis:

-

Track the movement of individual microtubules over time using image analysis software (e.g., ImageJ with appropriate plugins).

-

Calculate the gliding velocity for a population of microtubules for each Ciliobrevin D concentration.

-

Plot the average gliding velocity as a function of Ciliobrevin D concentration to determine the inhibitory effect. Kymographs can also be generated to visualize the movement of individual microtubules.

-

Conclusion

Ciliobrevin D has emerged as an indispensable pharmacological tool for the study of cytoplasmic dynein. Its specificity and cell-permeability have enabled researchers to probe the intricate roles of this motor protein in a wide array of cellular processes with unprecedented temporal control. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering insights into the discovery, synthesis, and mechanism of Ciliobrevin D, along with practical guidance for its application in experimental settings. As our understanding of the complexities of dynein function continues to grow, Ciliobrevin D will undoubtedly remain a cornerstone of research in this field, paving the way for new discoveries and potential therapeutic interventions targeting dynein-related pathologies.

References

- 1. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Cilliobrevin D [smolecule.com]

- 3. Frontiers | Ciliobrevins as tools for studying dynein motor function [frontiersin.org]

- 4. The Dynein Inhibitor Ciliobrevin D Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of the Structural Mechanism of ATP Inhibition at the AAA1 Subunit of Cytoplasmic Dynein-1 Using a Chemical “Toolkit” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The dynein inhibitor Ciliobrevin D inhibits the bidirectional transport of organelles along sensory axons and impairs NGF-mediated regulation of growth cones and axon branches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytoplasmic Dynein Inhibitor, Ciliobrevin D - CAS 1370554-01-0 - Calbiochem | 250401 [merckmillipore.com]

- 12. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action | eLife [elifesciences.org]

- 13. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ATPase assay for dynein (radioactive) [dictybase.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Cytoplasmic dynein-like ATPase cross-links microtubules in an ATP-sensitive manner. [escholarship.org]

- 18. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Polarity orientation of microtubules utilizing a dynein-based gliding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Ciliobrevin D: A Technical Guide to its Role in Modulating the Hedgehog Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciliobrevin D is a potent, cell-permeable, and reversible small molecule inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) motor protein, cytoplasmic dynein.[1][2][3] Its ability to disrupt dynein-dependent microtubule-based transport has made it an invaluable tool for dissecting numerous cellular processes. This technical guide provides an in-depth examination of Ciliobrevin D's mechanism of action with a specific focus on its profound impact on the Hedgehog (Hh) signaling pathway. The Hh pathway is a critical regulator of embryonic development and its aberrant activation is implicated in various cancers. The primary cilium, a microtubule-based organelle, serves as a central hub for Hh signal transduction. Ciliobrevin D's disruption of ciliary structure and function provides a powerful means to investigate and potentially control this vital signaling cascade. This guide will detail its mechanism of action, provide quantitative data on its efficacy, outline key experimental protocols, and present visual diagrams of the signaling pathways and experimental workflows.

Mechanism of Action: Ciliobrevin D and the Inhibition of Hedgehog Signaling

Ciliobrevin D's primary molecular target is cytoplasmic dynein, a motor protein complex responsible for transporting cellular cargo towards the minus-end of microtubules.[4] It inhibits both cytoplasmic dynein 1 and 2.[4][5] The Hedgehog signaling pathway is critically dependent on the proper function of the primary cilium, an organelle whose assembly and function rely heavily on intraflagellar transport (IFT), a process driven by motor proteins including cytoplasmic dynein 2.[5][6]

In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh):

-

The receptor Patched (PTCH1) is localized to the primary cilium and inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[7]

-

The transcription factors of the Gli family (Gli2 and Gli3) are sequestered in the cytoplasm by a protein complex that includes Suppressor of Fused (SUFU).

-

Gli proteins are processed into their repressor forms (GliR), which then translocate to the nucleus to inhibit the transcription of Hh target genes.[7]

Upon binding of a Hedgehog ligand:

-

PTCH1 is removed from the cilium, relieving its inhibition of SMO.[7]

-

SMO accumulates in the ciliary membrane, leading to the dissociation of Gli proteins from SUFU.[7]

-

Full-length Gli proteins are processed into their activator forms (GliA) and translocate to the nucleus, where they activate the transcription of Hh target genes.[7]

Ciliobrevin D disrupts this finely tuned process by inhibiting cytoplasmic dynein 2-mediated retrograde IFT. This inhibition leads to:

-

Perturbation of Primary Cilia Formation and Maintenance: Prolonged exposure to Ciliobrevin D can lead to a decrease in the number and length of primary cilia.[5][8]

-

Disruption of Protein Trafficking within the Cilium: Ciliobrevin D causes the accumulation of IFT-B components, such as IFT88, and the Hh pathway component Gli2 at the distal tip of the primary cilium, as their retrograde transport back to the ciliary base is blocked.[5] This sequestration of key signaling molecules prevents the proper transduction of the Hh signal.

Signaling Pathway Diagram

Caption: Ciliobrevin D inhibits Hedgehog signaling by disrupting dynein-driven ciliary transport.

Quantitative Data

The following tables summarize the quantitative effects of Ciliobrevin D on various aspects of cytoplasmic dynein function and the Hedgehog signaling pathway.

Table 1: IC50 Values of Ciliobrevin D

| Target/Process | Cell Line/System | IC50 Value (µM) | Reference(s) |

| Hedgehog Pathway Inhibition | Shh-LIGHT2 Cells | 26 ± 4 | [4] |

| Hedgehog Pathway Inhibition (Gli-luciferase) | NIH-3T3 Cells | 15.5 ± 3 | [1] |

| Cytoplasmic Dynein 1 (ATPase activity) | Recombinant Human | 52 | [9] |

| Cytoplasmic Dynein 2 (ATPase activity) | Recombinant Human | 55 | [9] |

| GFP-Dynein 1 Motility | In vitro | 15 ± 2.9 | [1] |

| GFP-Dynein 2 Motility | In vitro | 20 (range: 19-21) | [1] |

Table 2: Effect of Ciliobrevin D on Dynein-Dependent Microtubule Gliding

| Dynein Isoform | Ciliobrevin D Concentration (µM) | Gliding Velocity (nm/s) | Percent Inhibition | Reference(s) |

| Bovine Brain Dynein | 100 | ~0 | ~100% | [4] |

| GFP-Dynein 2 | 20 | 83 ± 10 | Not specified | [1] |

Table 3: Cellular Effects of Ciliobrevin D

| Cellular Process | Cell Line | Ciliobrevin D Concentration (µM) | Observed Effect | Reference(s) |

| Primary Cilia Formation | Shh-EGFP Cells | 30 (24h treatment) | Significant reduction in cilia size | [4] |

| Gli2 Ciliary Localization | Hh-responsive cells | 30 (4h treatment) | Increased ciliary Gli2 levels, mimicking Shh stimulation | [4][5] |

| IFT88 Ciliary Localization | Hh-responsive cells | 50 (1h treatment) | Increased IFT88 levels at the distal tip of primary cilia | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of Ciliobrevin D on the Hedgehog signaling pathway.

Hedgehog Signaling Activity Assay (Gli-Luciferase Reporter Assay)

This assay quantifies the activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Materials:

-

NIH-3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase construct (for normalization).

-

DMEM supplemented with 10% calf serum, 1% penicillin/streptomycin.

-

Opti-MEM I Reduced Serum Medium.

-

Sonic Hedgehog (Shh-N) conditioned medium or a Smoothened agonist (e.g., SAG).

-

Ciliobrevin D (stock solution in DMSO).

-

Dual-Luciferase Reporter Assay System.

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer.

Protocol:

-

Seed the reporter NIH-3T3 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

The following day, replace the growth medium with low-serum medium (e.g., Opti-MEM with 0.5% calf serum) and starve the cells for 24 hours to induce ciliogenesis.

-

Prepare serial dilutions of Ciliobrevin D in low-serum medium.

-

Treat the cells with the desired concentrations of Ciliobrevin D for 1-2 hours prior to stimulation. Include a vehicle control (DMSO).

-

Stimulate the Hedgehog pathway by adding Shh-N conditioned medium or SAG to the wells. Include an unstimulated control.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.

-

Calculate the fold change in luciferase activity relative to the unstimulated control.

Immunofluorescence Staining for Primary Cilia and Protein Localization

This protocol allows for the visualization of primary cilia and the localization of proteins of interest within the cilium.

Materials:

-

Cells grown on glass coverslips.

-

Phosphate-buffered saline (PBS).

-

4% paraformaldehyde (PFA) in PBS.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS with 0.1% Tween-20).

-

Primary antibodies (e.g., anti-acetylated tubulin for ciliary axoneme, anti-ARL13B for ciliary membrane, anti-IFT88, anti-Gli2).

-

Fluorophore-conjugated secondary antibodies.

-

DAPI for nuclear staining.

-

Mounting medium.

-

Fluorescence microscope.

Protocol:

-

Plate cells on glass coverslips and culture to the desired confluency. Induce ciliogenesis by serum starvation if necessary.

-

Treat cells with Ciliobrevin D at the desired concentration and for the appropriate duration.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips on microscope slides using mounting medium.

-

Image the cells using a fluorescence or confocal microscope.

In Vitro Microtubule Gliding Assay

This assay directly visualizes the effect of Ciliobrevin D on the motor activity of purified dynein.

Materials:

-

Purified cytoplasmic dynein.

-

Taxol-stabilized, fluorescently labeled microtubules.

-

Motility buffer (containing ATP).

-

Glass coverslips and microscope slides for creating flow chambers.

-

Casein solution (for blocking non-specific binding).

-

Ciliobrevin D.

-

Total internal reflection fluorescence (TIRF) microscope.

Protocol:

-

Assemble flow chambers using coverslips and microscope slides.

-

Introduce a solution of purified dynein into the flow chamber and incubate to allow the motors to adsorb to the glass surface.

-

Block the surface with a casein solution to prevent non-specific binding of microtubules.

-

Introduce fluorescently labeled microtubules in motility buffer containing ATP and the desired concentration of Ciliobrevin D (or DMSO as a control).

-

Observe and record the movement of microtubules using a TIRF microscope.

-

Analyze the velocity and processivity of microtubule gliding using appropriate software.

Mandatory Visualizations

Experimental Workflow: Hedgehog Signaling Inhibition Assay

Caption: Workflow for assessing Ciliobrevin D's effect on Hedgehog signaling using a luciferase reporter assay.

Logical Relationship: Ciliobrevin D's Impact on the Primary Cilium and Hh Signaling

References

- 1. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ciliobrevins as tools for studying dynein motor function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 8. researchgate.net [researchgate.net]

- 9. Cytoplasmic Dynein Antagonists with Improved Potency and Isoform Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Ciliobrevin D on Primary Cilia Formation and Length: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciliobrevin D is a potent, cell-permeable, and reversible small molecule inhibitor of cytoplasmic dynein 1, an AAA+ (ATPases Associated with diverse cellular Activities) motor protein. This guide provides a comprehensive technical overview of the effects of Ciliobrevin D on the formation and length of primary cilia. By disrupting the function of cytoplasmic dynein, Ciliobrevin D interferes with retrograde intraflagellar transport (IFT), a critical process for the assembly, maintenance, and function of primary cilia. This disruption leads to a significant reduction in both the number of ciliated cells and the length of the primary cilia, making Ciliobrevin D a valuable tool for studying ciliogenesis and cilia-dependent signaling pathways, such as the Hedgehog pathway. This document details the mechanism of action, provides quantitative data from various studies, outlines experimental protocols for assessing its effects, and presents visual diagrams of the relevant pathways and workflows.

Introduction to Ciliobrevin D and Primary Cilia

Primary cilia are microtubule-based, non-motile organelles that protrude from the surface of most vertebrate cells. They function as cellular antennae, sensing and transducing a wide array of mechanical and chemical signals from the extracellular environment to the cell interior. The assembly and maintenance of these organelles are dependent on a bidirectional transport system known as intraflagellar transport (IFT). IFT involves anterograde transport towards the ciliary tip, powered by kinesin-2 motors, and retrograde transport back to the cell body, driven by cytoplasmic dynein 2 (in the context of IFT) and cytoplasmic dynein 1.

Ciliobrevin D specifically targets and inhibits the ATPase activity of cytoplasmic dynein.[1][2] This inhibition disrupts the retrograde IFT machinery, leading to the accumulation of IFT particles and other cargo at the ciliary tip and ultimately impairing the structural integrity and function of the primary cilium.[3]

Mechanism of Action of Ciliobrevin D on Primary Cilia

The primary mechanism by which Ciliobrevin D affects primary cilia is through the inhibition of cytoplasmic dynein-mediated retrograde intraflagellar transport. This process is essential for recycling IFT components and other proteins from the ciliary tip back to the base for reuse.

Key mechanistic points include:

-

Inhibition of Dynein's ATPase Activity: Ciliobrevin D acts as a specific antagonist of the AAA+ ATPase motor cytoplasmic dynein.[1][2]

-

Disruption of Retrograde IFT: By inhibiting dynein, Ciliobrevin D blocks the movement of IFT trains from the tip to the base of the cilium.[4]

-

Perturbation of Protein Trafficking: The disruption of retrograde IFT leads to the malformation of primary cilia due to an imbalance in the transport of essential ciliary building blocks.[1] This can cause an accumulation of proteins like IFT88 at the distal tip of the primary cilia.[3]

-

Impact on Ciliogenesis: Continuous and functional IFT is necessary for the initial formation (ciliogenesis) and subsequent maintenance of the primary cilium. Inhibition of retrograde transport by Ciliobrevin D leads to a decrease in the percentage of ciliated cells.[5][6]

-

Reduction in Cilia Length: Existing cilia can also be affected, with studies showing a significant shortening of primary cilia upon treatment with Ciliobrevin D.[5][7][8]

Figure 1. Mechanism of Ciliobrevin D action on primary cilia.

Quantitative Data on the Effects of Ciliobrevin D

The following tables summarize quantitative data from published studies on the impact of Ciliobrevin D on primary cilia formation and length in different cell types.

Table 1: Effect of Ciliobrevin D on the Percentage of Ciliated Cells

| Cell Type | Ciliobrevin D Concentration | Treatment Duration | Control (% Ciliated) | Treated (% Ciliated) | Reference |

| Porcine Testicular Somatic Cells | Not specified in abstract | Not specified | 89.3 ± 2.3% | 3.1 ± 2.5% | [6] |

| hTERT RPE-1 | 50 µM | 24 hours | 59.67 ± 1.53% | 21.00 ± 3.61% | [5] |

| Mammalian Cells (unspecified) | Not specified in abstract | 24 hours | ~79% | ~43% | [8] |

Table 2: Effect of Ciliobrevin D on Primary Cilia Length

| Cell Type | Ciliobrevin D Concentration | Treatment Duration | Control (Average Length, µm) | Treated (Average Length, µm) | Reference |

| hTERT RPE-1 | 50 µM | 24 hours | 3.40 ± 0.68 µm | 1.22 ± 0.46 µm | [5] |

| Mammalian Cells (unspecified) | Not specified in abstract | 24 hours | 2.8 µm | 1.9 µm | [8] |

| C. elegans chemosensory cilia | 0.7 mM | Not specified | Not specified | 6.91 ± 0.17 µm | [9] |

| C. elegans chemosensory cilia | 1.4 mM | Not specified | Not specified | 6.11 ± 0.30 µm | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of Ciliobrevin D on primary cilia.

Cell Culture and Ciliogenesis Induction

Inducing ciliogenesis is a prerequisite for studying the effects of any compound on primary cilia. A common method is serum starvation, which arrests the cell cycle in the G0/G1 phase, a condition that promotes cilia formation.[10]

Protocol:

-

Cell Seeding: Plate cells (e.g., hTERT RPE-1, NIH-3T3) on glass coverslips in a multi-well plate at a density that allows them to reach confluence.

-

Growth Phase: Culture cells in complete growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) until they are confluent.

-

Serum Starvation: Once confluent, wash the cells with phosphate-buffered saline (PBS) and replace the growth medium with a low-serum or serum-free medium (e.g., DMEM with 0.5% FBS).[11]

-

Incubation: Incubate the cells in the serum-starvation medium for 24-48 hours to induce ciliogenesis.[11][12]

Ciliobrevin D Treatment

Ciliobrevin D is a cell-permeable compound and can be directly added to the cell culture medium.[1][2]

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of Ciliobrevin D in DMSO (e.g., 10-20 mM).[1] Aliquot and store at -20°C.

-

Working Solution: Dilute the stock solution in the serum-starvation medium to the desired final concentration (e.g., 10-50 µM).[3][5] A DMSO control should be prepared with the same final concentration of DMSO as the Ciliobrevin D-treated samples.

-

Treatment: Add the Ciliobrevin D-containing medium or the DMSO control medium to the cells after the initial serum starvation period.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 8-24 hours).[8]

Immunofluorescence Staining for Primary Cilia

Immunofluorescence is the most common method to visualize and quantify primary cilia. Specific antibodies are used to label ciliary components.

Protocol:

-

Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[11]

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin (BSA) in PBS) for 30-60 minutes.[11]

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against ciliary markers diluted in the blocking buffer overnight at 4°C. Common markers include:

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies diluted in the blocking buffer for 1 hour at room temperature in the dark.

-

Nuclear Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mounting: Wash the cells with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cytoplasmic Dynein Inhibitor, Ciliobrevin D - CAS 1370554-01-0 - Calbiochem | 250401 [merckmillipore.com]

- 4. Frontiers | Ciliobrevins as tools for studying dynein motor function [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Primary cilia on porcine testicular somatic cells and their role in hedgehog signaling and tubular morphogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Protocols to induce and study ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The IN/OUT assay: a new tool to study ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bura.brunel.ac.uk [bura.brunel.ac.uk]

Biochemical and physical properties of Ciliobrevin D

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biochemical and physical properties of Ciliobrevin D, a potent, cell-permeable, and reversible inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) motor protein, cytoplasmic dynein. Its specificity has made it an invaluable tool for dissecting the numerous cellular processes reliant on dynein-mediated transport.

Biochemical Profile

Ciliobrevin D functions as a specific antagonist of cytoplasmic dynein.[1][2][3] It inhibits the dynein ATPase activity, which is essential for its motor function, thereby preventing the conversion of chemical energy into mechanical force for cargo transport along microtubules.[4][5]

Mechanism of Action: Ciliobrevin D targets the AAA+ ATPase domain of cytoplasmic dynein, inhibiting both its basal and microtubule-stimulated ATPase activities.[6] This inhibition disrupts a wide array of dynein-dependent processes. Unlike some other cytoskeletal drugs, Ciliobrevin D's effects are reversible upon washout.[4][7] While it is a potent dynein inhibitor, it does not significantly affect the activity of other motor proteins like kinesin-1 or kinesin-5 in in vitro assays.[4][8]

Quantitative Biochemical Data: The inhibitory concentration (IC50) values highlight its potency against dynein's enzymatic activity.

| Parameter | IC50 Value | Reference |

| Basal Cytoplasmic Dynein ATPase Activity | 38 ± 6 µM | [6] |

| Microtubule-Stimulated Dynein ATPase Activity | ~20 µM | [6] |

| Dynein-1-Dependent Microtubule Gliding | 15 ± 2.9 µM | [9] |

| Dynein-2-Dependent Microtubule Gliding | 20 µM | [10] |

Physical and Chemical Properties

A clear understanding of Ciliobrevin D's physical properties is crucial for its effective use in experimental settings.

Summary of Physical Properties:

| Property | Value | Reference(s) |

| IUPAC Name | 2-((7-chloro-4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene))-3-(2,4-dichlorophenyl)-3-oxopropanenitrile | [11] |

| Molecular Formula | C₁₇H₈Cl₃N₃O₂ | [1][2] |

| Molecular Weight | 392.62 g/mol | [1][2] |

| CAS Number | 1370554-01-0 | [1][2] |

| Appearance | Orange powder/solid | [11][12] |

| Purity | ≥99% by HPLC | [11] |

| Solubility | DMSO: 5-20 mg/mL (12.73-50.93 mM) Water: Insoluble | [1][2][12] |

| Storage | Store powder at -20°C, protected from light. Stock solutions in DMSO are stable for up to 3 months at -20°C. | [7][12] |

Biological Effects and Key Applications

Ciliobrevin D's inhibition of dynein leads to the disruption of numerous cellular functions, making it a versatile research tool.

-

Hedgehog Signaling and Ciliogenesis: It perturbs protein trafficking within primary cilia, leading to their malformation and a subsequent blockade of the Hedgehog (Hh) signaling pathway.[1][2][11]

-

Mitosis and Spindle Assembly: Ciliobrevin D disrupts the formation of mitotic spindles, causing unfocused, multipolar, or collapsed spindles. It prevents proper spindle pole focusing and kinetochore-microtubule attachment.[1][7][11]

-

Axonal Transport: It potently inhibits the bidirectional transport of various organelles, including mitochondria, lysosomes, and Golgi-derived vesicles, along sensory axons.[4][13] This has been observed to impair axon extension and nerve growth factor (NGF)-mediated axon branching.[4]

-

Organelle Motility: The inhibitor abrogates the movement of peroxisomes and blocks melanosome aggregation in cultured cells.[1][7][8]

Signaling Pathway Visualization

Hedgehog Signaling Pathway Inhibition by Ciliobrevin D

Cytoplasmic dynein is critical for intraflagellar transport (IFT) within the primary cilium, a process essential for Hedgehog signaling. Dynein motors drive the retrograde transport of components from the ciliary tip back to the base. By inhibiting dynein, Ciliobrevin D disrupts this trafficking. This leads to the accumulation of proteins like Gli transcription factors and IFT88 at the ciliary tip, preventing the proper transduction of the Hh signal.[11]

Caption: Ciliobrevin D inhibits dynein-2, blocking retrograde transport and Hh signaling.

Detailed Experimental Protocols

This section provides methodologies for common experiments utilizing Ciliobrevin D.

A. In Vitro Microtubule Gliding Assay

This assay directly visualizes the effect of Ciliobrevin D on dynein motor activity.

-

Objective: To measure the velocity of microtubules moving over a surface coated with purified dynein motor proteins in the presence and absence of Ciliobrevin D.

-

Methodology:

-

Prepare flow chambers by coating glass slides with an anti-GFP antibody.

-

Introduce purified, GFP-tagged dynein-1 into the chamber and allow it to bind to the antibody-coated surface.

-

Wash away unbound motors with a blocking buffer (e.g., casein-containing buffer).

-

Prepare a motility buffer containing ATP, an ATP regeneration system, and taxol-stabilized, fluorescently-labeled microtubules.

-

For the experimental condition, supplement the motility buffer with Ciliobrevin D at the desired concentration (e.g., a dose-response from 1 µM to 100 µM). Use a DMSO control for the baseline condition.

-

Introduce the motility buffer (with or without inhibitor) into the chamber.

-

Visualize microtubule movement using Total Internal Reflection Fluorescence (TIRF) microscopy.

-

Record time-lapse image sequences and analyze them using tracking software to determine the average gliding velocity of the microtubules.[8][9] A significant reduction in velocity in the Ciliobrevin D-treated sample indicates inhibition.

-

B. Analysis of Axonal Organelle Transport

This protocol details how to assess the impact of Ciliobrevin D on the movement of mitochondria in cultured neurons.[4]

-

Objective: To quantify the motility of mitochondria in sensory axons following Ciliobrevin D treatment.

-

Methodology:

-

Culture dissociated dorsal root ganglion (DRG) sensory neurons on a suitable substrate.

-

Label mitochondria by incubating the cultures with a fluorescent dye such as MitoTracker Green (e.g., 25 nM) for 45 minutes.

-

During the labeling period, treat the neurons with Ciliobrevin D (e.g., 20 µM) or a DMSO vehicle control.

-

After incubation, replace the medium with fresh imaging medium containing the same concentration of Ciliobrevin D or DMSO.

-

Acquire time-lapse images of axons using fluorescence microscopy, capturing images every few seconds for several minutes.

-

Generate kymographs from the time-lapse sequences to visualize the movement of individual mitochondria over time and distance.

-

Quantify the percentage of motile versus stationary mitochondria and measure the velocities of both anterograde and retrograde movements. A significant decrease in the percentage of motile mitochondria indicates effective inhibition of axonal transport.[4]

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for studying the cellular effects of Ciliobrevin D.

Caption: A generalized workflow for assessing the effects of Ciliobrevin D on cells.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. xcessbio.com [xcessbio.com]

- 4. The Dynein Inhibitor Ciliobrevin D Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. Buy Cilliobrevin D [smolecule.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action | eLife [elifesciences.org]

- 10. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytoplasmic Dynein Inhibitor, Ciliobrevin D - CAS 1370554-01-0 - Calbiochem | 250401 [merckmillipore.com]

- 12. Ciliobrevin D | Hedgehog/Smoothened | ATPase | TargetMol [targetmol.com]

- 13. Frontiers | Ciliobrevins as tools for studying dynein motor function [frontiersin.org]

Ciliobrevin D's Effect on Microtubule-Based Transport: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubule-based transport is a fundamental cellular process essential for the proper functioning of eukaryotic cells, particularly in highly polarized cells like neurons. This intricate transport system relies on molecular motor proteins, namely kinesins and dyneins, which move along microtubule tracks to deliver various cargoes such as organelles, vesicles, and protein complexes to their specific subcellular destinations. Cytoplasmic dynein, the primary minus-end-directed motor, plays a critical role in retrograde transport, moving cargoes from the cell periphery towards the cell center. The disruption of dynein-mediated transport has been implicated in a range of neurodegenerative diseases and developmental disorders.

Ciliobrevin D is a cell-permeable small molecule inhibitor that has emerged as a valuable tool for studying the functions of cytoplasmic dynein.[1][2] It specifically targets the AAA+ ATPase domain of dynein, thereby inhibiting its motor activity.[3] This technical guide provides a comprehensive overview of the effects of Ciliobrevin D on microtubule-based transport, with a focus on its mechanism of action, quantitative effects on cargo transport, and detailed experimental protocols for its study.

Mechanism of Action

Ciliobrevin D functions as a reversible and specific inhibitor of the AAA+ ATPase activity of cytoplasmic dynein.[2] The hydrolysis of ATP by the dynein motor domain is essential for the conformational changes that drive its movement along microtubules. By inhibiting this ATPase activity, Ciliobrevin D effectively stalls the dynein motor, preventing the translocation of its associated cargo.[3][4]

While Ciliobrevin D is highly specific for dynein, it's important to note its effects on the broader transport machinery. Studies have shown that while Ciliobrevin D does not directly inhibit kinesin motors, the inhibition of dynein can indirectly affect anterograde (plus-end directed) transport.[1][4] This is likely due to the cooperative and competitive interactions between kinesin and dynein motors that are often attached to the same cargo.

Quantitative Effects of Ciliobrevin D on Microtubule-Based Transport

The inhibitory effects of Ciliobrevin D on dynein have been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) provides a measure of its potency.

| Parameter | Value | Motor Protein | Assay | Reference |

| IC50 | 15 µM | Dynein-1 | In vitro motility | [5] |

| IC50 | 15.5 µM | Dynein-2 | In vitro motility | [5] |

| IC50 | 52 µM | Dynein-1 (Ciliobrevin A) | ATPase activity | [6] |

| IC50 | 55 µM | Dynein-2 (Ciliobrevin A) | ATPase activity | [6] |

The application of Ciliobrevin D to living cells results in a significant reduction in the motility of various organelles. The following tables summarize the quantitative effects of 20 µM Ciliobrevin D on the transport of mitochondria, lysosomes, and Golgi-derived vesicles in cultured sensory neurons after a 45-minute incubation.

Table 1: Effect of Ciliobrevin D on Organelle Motility

| Organelle | % Motile (Control) | % Motile (Ciliobrevin D) | Reference |

| Mitochondria | 40.8% | 13.6% | [4] |

| Lysosomes | 44.3% | 0.7% | [4] |

| Golgi-derived vesicles | 84.4% | 17.9% | [4] |

Table 2: Effect of Ciliobrevin D on the Directionality of Motile Mitochondria

| Movement | % Time (Control) | % Time (Ciliobrevin D) | Reference |

| Anterograde | 21.3% | 7.1% | [4] |

| Retrograde | 13.8% | 7.4% | [4] |

| Stalled | 67.5% | 85.4% | [4] |

Experimental Protocols

In Vitro Microtubule Gliding Assay

This assay is used to directly visualize the effect of Ciliobrevin D on the ability of purified dynein to move microtubules.

Materials:

-

Purified cytoplasmic dynein

-

Taxol-stabilized, fluorescently labeled microtubules

-

Motility Buffer: 80 mM PIPES (pH 6.9), 1 mM EGTA, 2 mM MgCl2, 1 mM DTT, 10 µM Taxol, and an ATP regeneration system (e.g., 1 mM ATP, 20 mM D-glucose, 0.02 mg/ml glucose oxidase, 0.01 mg/ml catalase)

-

Ciliobrevin D (dissolved in DMSO)

-

Casein solution (1 mg/mL in Motility Buffer)

-

Microscope slides and coverslips

-

Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

-

Chamber Preparation: Construct a flow chamber using a microscope slide and a coverslip.

-

Motor Immobilization:

-

Infuse the chamber with a solution of purified dynein in Motility Buffer and incubate for 5 minutes to allow the motors to adsorb to the glass surface.

-

Wash the chamber with Motility Buffer containing 1 mg/mL casein to block non-specific binding sites.

-

-

Microtubule Introduction:

-

Introduce a solution of fluorescently labeled microtubules in Motility Buffer into the chamber.

-

-

Inhibitor Treatment:

-

To test the effect of Ciliobrevin D, prepare a solution of the inhibitor in Motility Buffer at the desired concentration.

-

Perfuse the chamber with the Ciliobrevin D solution.

-

-

Imaging:

-

Visualize microtubule gliding using a TIRF microscope equipped with a sensitive camera.

-

Acquire time-lapse image series to record microtubule movement.

-

-

Data Analysis:

-

Track the movement of individual microtubules using appropriate software (e.g., ImageJ with the MTrackJ plugin).

-

Calculate the velocity of microtubule gliding in the presence and absence of Ciliobrevin D.

-

Dynein ATPase Activity Assay

This assay measures the ATP hydrolysis rate of dynein in the presence of microtubules and Ciliobrevin D.

Materials:

-

Purified cytoplasmic dynein

-

Taxol-stabilized microtubules

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT

-

ATP solution (e.g., 1 mM)

-

Ciliobrevin D (dissolved in DMSO)

-

Malachite Green Phosphate Assay Kit

Procedure:

-

Reaction Setup:

-

In a microplate, combine purified dynein and microtubules in the Assay Buffer.

-

Add Ciliobrevin D at various concentrations to different wells. Include a DMSO control.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

-

Initiate Reaction:

-

Start the reaction by adding ATP to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

Stop Reaction and Detect Phosphate:

-

Stop the reaction and measure the amount of inorganic phosphate released using a Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the rate of ATP hydrolysis (nmol phosphate/min/mg dynein).

-

Plot the ATPase activity as a function of Ciliobrevin D concentration to determine the IC50 value.

-

Live-Cell Imaging of Organelle Transport

This method allows for the visualization and quantification of the effect of Ciliobrevin D on the movement of specific organelles in living cells. The following is a general protocol for mitochondrial transport.

Materials:

-

Cultured cells (e.g., primary neurons, HeLa cells) grown on glass-bottom dishes

-

MitoTracker dye (e.g., MitoTracker Red CMXRos)

-

Live-cell imaging medium (e.g., phenol red-free DMEM supplemented with serum and antibiotics)

-

Ciliobrevin D (dissolved in DMSO)

-

A live-cell imaging microscope system equipped with an environmental chamber (37°C, 5% CO2)

Procedure:

-

Cell Labeling:

-

Incubate the cells with MitoTracker dye (e.g., 100 nM) in culture medium for 15-30 minutes at 37°C to label the mitochondria.

-

Wash the cells with fresh imaging medium to remove excess dye.

-

-

Inhibitor Treatment:

-

Add Ciliobrevin D to the imaging medium at the desired final concentration (e.g., 20 µM). Include a DMSO control.

-

Incubate the cells for the desired duration (e.g., 45 minutes) prior to imaging.

-

-

Imaging:

-

Place the dish on the microscope stage within the environmental chamber.

-

Acquire time-lapse images of mitochondrial movement within a selected region of interest (e.g., an axon) using appropriate fluorescence channels. Acquire images at a rate of approximately 1 frame every 2-5 seconds for 2-5 minutes.

-

-

Data Analysis:

-

Generate kymographs from the time-lapse series using software like ImageJ. A kymograph will display the position of mitochondria over time.

-

From the kymographs, quantify parameters such as the percentage of motile mitochondria, velocity (anterograde and retrograde), and the duration of movements and pauses.

-

Visualizations

Signaling and Mechanistic Pathways

Caption: Mechanism of Ciliobrevin D action on the dynein motor.

Experimental Workflow

Caption: Workflow for studying Ciliobrevin D's effects.

Logical Relationship of Transport Disruption

Caption: Direct and indirect effects of Ciliobrevin D on transport.

Conclusion

Ciliobrevin D is a powerful and specific tool for the acute inhibition of cytoplasmic dynein. Its application in a variety of in vitro and in cellulo assays has provided significant insights into the critical role of dynein in microtubule-based transport. By disrupting both retrograde and, indirectly, anterograde transport, Ciliobrevin D allows researchers to probe the complex regulation of intracellular trafficking and its implications in health and disease. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to utilize Ciliobrevin D in their research to further unravel the complexities of the cellular transport machinery.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ciliobrevins as tools for studying dynein motor function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Dynein Inhibitor Ciliobrevin D Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Ciliobrevins as tools for studying dynein motor function [frontiersin.org]

- 6. The dynein inhibitor Ciliobrevin D inhibits the bidirectional transport of organelles along sensory axons and impairs NGF-mediated regulation of growth cones and axon branches - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Characterization of Ciliobrevin A versus Ciliobrevin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciliobrevins A and D are first-generation, cell-permeable small molecule inhibitors of cytoplasmic dynein, a large AAA+ ATPase motor protein critical for a multitude of cellular processes. These processes include retrograde intracellular transport, mitosis, and ciliogenesis. The discovery of ciliobrevins has provided invaluable tools for the acute and reversible inhibition of dynein function, facilitating research into its diverse roles. This technical guide provides a detailed comparison of the initial characterization of Ciliobrevin A and Ciliobrevin D, focusing on their mechanism of action, potency, and effects on key signaling pathways. Quantitative data are summarized for direct comparison, and detailed experimental methodologies are provided.

Mechanism of Action

Both Ciliobrevin A and Ciliobrevin D function as antagonists of the AAA+ ATPase activity of cytoplasmic dynein.[1] They are considered ATP-competitive inhibitors, although they may also bind to other sites on the dynein motor domain.[2][3] By inhibiting the ATPase activity, ciliobrevins block the motor's ability to hydrolyze ATP, which is essential for its movement along microtubules.[4] This inhibition disrupts dynein-dependent processes. Notably, these compounds have been shown to be specific for dynein, with no significant inhibitory effects on kinesin-1 or kinesin-5 ATPase activity.[4][5]

Quantitative Comparison of Potency

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for Ciliobrevin A and Ciliobrevin D in various assays. These values provide a quantitative comparison of their potency against cytoplasmic dynein isoforms and their efficacy in cell-based assays.

Table 1: In Vitro Dynein Inhibition

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| Ciliobrevin A | Cytoplasmic Dynein 1 (DYNC1H1) | ATPase Assay | 52 | [6][7] |

| Cytoplasmic Dynein 2 (DYNC2H1) | ATPase Assay | 55 | [6][7] | |

| Ciliobrevin D | Cytoplasmic Dynein 1 | Microtubule Gliding Assay | 15 | [8] |

| Cytoplasmic Dynein 2 | Microtubule Gliding Assay | 20 | [8][9] |

Table 2: Cellular Hedgehog Signaling Inhibition

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Ciliobrevin A | Shh-LIGHT2 cells | Shh-induced pathway activation | 7 | [1][10][11] |

| Ciliobrevin D | NIH-3T3 cells | Gli-driven luciferase reporter | 15.5 | [8][9] |

Signaling Pathways and Cellular Processes Affected

The inhibition of cytoplasmic dynein by Ciliobrevin A and D has profound effects on several cellular signaling pathways and processes, most notably Hedgehog signaling and ciliogenesis.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in cancer. The primary cilium acts as a signaling hub for the Hh pathway. Cytoplasmic dynein 2 is essential for intraflagellar transport (IFT), the bidirectional movement of protein complexes along the ciliary axoneme. By inhibiting dynein 2, ciliobrevins disrupt retrograde IFT, leading to the accumulation of Hh pathway components, such as Gli2, within the cilium and ultimately blocking pathway activation.[3][12]

Ciliogenesis and Intraflagellar Transport (IFT)

The formation and maintenance of primary cilia are dependent on IFT. Ciliobrevin-mediated inhibition of cytoplasmic dynein 2 disrupts the retrograde transport of IFT particles from the ciliary tip back to the base. This leads to the accumulation of IFT proteins, such as IFT88, at the distal tip of the cilium and can result in defects in cilia formation and maintenance.[12]

Experimental Protocols

In Vitro Dynein ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by purified dynein in the presence of inhibitors.

Methodology:

-

Purification of Dynein: Cytoplasmic dynein 1 (DYNC1H1) and dynein 2 (DYNC2H1) motor domains are expressed and purified, for example, from bovine brain or using a baculovirus expression system.[12]

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., containing HEPES, MgCl2, DTT).

-

Inhibitor Preparation: Prepare serial dilutions of Ciliobrevin A and D in a suitable solvent like DMSO.

-

Reaction Mixture: In a microplate, combine the purified dynein, microtubules (to stimulate activity), and the ciliobrevin compound or vehicle control.

-

Initiation of Reaction: Start the reaction by adding ATP. For radioactive assays, this will be [γ-32P]ATP.[6] For colorimetric assays, a non-radioactive ATP is used.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for a defined period.

-

Termination and Detection:

-

Radioactive Assay: Stop the reaction and separate the released 32Pi from the unhydrolyzed [γ-32P]ATP using a charcoal-based method. Measure the radioactivity of the released phosphate using a scintillation counter.[6]

-

Malachite Green Assay: This colorimetric assay measures the amount of inorganic phosphate released. Add a Malachite Green reagent to the reaction, which forms a colored complex with free phosphate, and measure the absorbance at a specific wavelength (e.g., 620-650 nm).[12]

-

-

Data Analysis: Calculate the rate of ATP hydrolysis and plot it against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Microtubule Gliding Assay

This assay directly visualizes the motor activity of dynein by observing the movement of microtubules over a dynein-coated surface.

Methodology:

-

Flow Cell Preparation: Construct a flow cell using a glass slide and a coverslip.

-

Dynein Immobilization: Coat the inside surface of the flow cell with an antibody against a tag on the purified dynein (e.g., anti-GFP for GFP-tagged dynein). Then, introduce the purified dynein, which will bind to the antibody-coated surface.[8]

-

Blocking: Block the remaining surface with a protein like casein to prevent non-specific binding.

-

Microtubule Introduction: Introduce fluorescently labeled microtubules into the flow cell.

-

Motility Initiation: Add a motility buffer containing ATP and an oxygen-scavenging system to the flow cell. Add Ciliobrevin A or D at various concentrations.

-

Imaging: Observe the movement of the microtubules using fluorescence microscopy (e.g., TIRF microscopy). Record time-lapse videos.

-

Data Analysis: Track the movement of individual microtubules to determine their velocity. Plot the average velocity against the inhibitor concentration to determine the IC50 value.[8]

Cell-Based Hedgehog Signaling Assay (Luciferase Reporter)

This assay measures the activity of the Hedgehog pathway in cells in response to pathway activation and inhibition.

Methodology:

-

Cell Culture: Use a cell line that is responsive to Hedgehog signaling, such as NIH-3T3 cells, stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase control.[9]

-

Cell Plating: Plate the cells in a multi-well plate.

-

Pathway Activation and Inhibition: Induce Hedgehog signaling by treating the cells with a pathway agonist (e.g., Sonic Hedgehog N-terminal signaling domain, ShhN). Simultaneously, treat the cells with different concentrations of Ciliobrevin A or D.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for differences in cell number and transfection efficiency. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value for Hedgehog pathway inhibition.[9]

Specificity and Off-Target Effects

Initial characterization demonstrated that Ciliobrevin A and D are selective for cytoplasmic dynein over kinesin motors.[4][5] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. While they are invaluable tools, it is important to validate findings using complementary approaches, such as genetic knockdown or knockout of dynein subunits.

Conclusion

Ciliobrevin A and Ciliobrevin D are potent, reversible, and cell-permeable inhibitors of cytoplasmic dynein that have significantly advanced our understanding of dynein's cellular functions. While both compounds effectively inhibit dynein, Ciliobrevin D generally exhibits slightly greater potency in both in vitro and cellular assays. Their well-characterized effects on Hedgehog signaling and ciliogenesis make them particularly useful for studying these processes. The experimental protocols outlined in this guide provide a framework for the further investigation and application of these important research tools. Researchers should carefully consider the specific experimental context and the potential for off-target effects when utilizing these inhibitors.

References

- 1. Ciliobrevin A | Hedgehog Signaling Inhibitors: R&D Systems [rndsystems.com]

- 2. Analysis of the Structural Mechanism of ATP Inhibition at the AAA1 Subunit of Cytoplasmic Dynein-1 Using a Chemical “Toolkit” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ciliobrevins as tools for studying dynein motor function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Ciliobrevins as tools for studying dynein motor function [frontiersin.org]

- 5. The Dynein Inhibitor Ciliobrevin D Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cytoplasmic Dynein Antagonists with Improved Potency and Isoform Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action | eLife [elifesciences.org]

- 10. Ciliobrevin A | Hedgehog Signaling | Tocris Bioscience [tocris.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]

The story of HPI-4 and the discovery of ciliobrevins

An In-depth Technical Guide to the Discovery of HPI-4 and Ciliobrevins

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1][2] Its aberrant activation is implicated in various cancers, making it a significant target for therapeutic intervention.[1][2] The search for small-molecule inhibitors of this pathway has led to important discoveries, not only for cancer therapy but also for fundamental cell biology. This guide details the story of Hedgehog Pathway Inhibitor 4 (HPI-4) and the subsequent discovery of ciliobrevins, the first specific small-molecule inhibitors of the AAA+ ATPase motor protein, cytoplasmic dynein.[3]

The journey begins with a high-throughput screen designed to identify novel Hh pathway antagonists that act downstream of the well-characterized target, Smoothened (Smo).[1][3] This effort led to the identification of HPI-4, a compound with an intriguing phenotype: it not only blocked Hh signaling but also disrupted the formation of primary cilia, the cellular antennae essential for Hh signal transduction.[1][3] This crucial observation paved the way for the synthesis of HPI-4 analogs, the ciliobrevins, and the ultimate discovery of their true molecular target, cytoplasmic dynein, a motor protein fundamental to a multitude of cellular processes.[3][4]

The Discovery of HPI-4: A Phenotypic Screen Reveals a Ciliary Connection

The initial step in this discovery was a large-scale chemical screen of 122,755 compounds. The goal was to find inhibitors of the Hh pathway that could block signaling even when the pathway was activated downstream of Smo.

High-Throughput Screening Protocol

A cell-based assay was designed using Shh-LIGHT2 cells, a mouse NIH 3T3 cell line engineered with two reporters: a Gli-dependent firefly luciferase reporter to measure Hh pathway activity and a constitutive Renilla luciferase reporter for normalization.[1] The pathway was activated using SAG, a Smo agonist. This setup allowed for the identification of compounds acting downstream of Smo.[1]

The screening process involved the following key steps:

-

Plating: Shh-LIGHT2 cells were plated in 384-well plates.

-

Compound Addition: Test compounds from the chemical library were added to the wells.

-

Pathway Activation: The Hh pathway was activated by adding a Smoothened agonist (SAG).

-

Incubation: The cells were incubated to allow for pathway activation and reporter gene expression.

-

Lysis and Luminescence Reading: Cells were lysed, and the activity of both firefly and Renilla luciferase was measured to determine the level of Hh pathway inhibition.

This screen identified four compounds, HPI-1 through HPI-4, that blocked Hh pathway activation downstream of Smo.[1]

Initial Characterization and the Ciliary Phenotype

HPI-4, a benzoyl dihydroquinazolinone, was found to block Sonic hedgehog (Shh)-induced pathway activation with an IC50 of 7 μM.[5] It was shown to act downstream of Smo and could inhibit Hh target gene expression even in cells lacking the negative regulator Suppressor of Fused (Sufu), placing its point of action at or near the level of the Gli transcription factors.[1][3]

The most significant finding during the initial characterization of HPI-4 was its effect on primary cilia. Prolonged treatment of cells with HPI-4 resulted in a reduction in the number and length of these microtubule-based organelles, which are essential for Hh signaling in vertebrates.[3][4] This observation was the critical link that shifted the investigation from the Hh pathway itself to the fundamental cellular machinery responsible for ciliary function.

From HPI-4 to Ciliobrevins: Unraveling the Mechanism of Action

The observation that HPI-4 affected ciliogenesis prompted a focused effort to understand its molecular mechanism.

Structure-Activity Relationship and the Birth of Ciliobrevins

To dissect the relationship between the chemical structure of HPI-4 and its biological effects, a series of analogs were synthesized. This structure-activity relationship (SAR) study revealed two distinct classes of compounds:

-

Monochlorobenzoyl analogs: These compounds inhibited Hh signaling but did not cause ciliary defects.[3]

-

Dichlorobenzoyl dihydroquinazolinones: This group, which included HPI-4, inhibited both Hh signaling and perturbed primary cilia formation.[3]

This latter group of compounds was named ciliobrevins (from "cilia-shortening") A, B, C, and D, with HPI-4 being renamed ciliobrevin A.[3][4][6]

Connecting Ciliobrevins to Intraflagellar Transport and Dynein

The dual effect of ciliobrevins on both Hh signaling and cilia strongly suggested an interaction with a process fundamental to both: intraflagellar transport (IFT). IFT is the bidirectional movement of protein complexes along the ciliary axoneme, essential for building and maintaining the cilium.[7] Anterograde transport (base to tip) is powered by kinesin-2 motors, while retrograde transport (tip to base) is driven by cytoplasmic dynein 2.[7][8]

Several key pieces of evidence pointed towards ciliobrevins targeting the retrograde IFT motor, cytoplasmic dynein:

-

Gli2 Localization: Hh pathway activation causes the transcription factor Gli2 to accumulate at the tip of the primary cilium. Treatment with ciliobrevins A and D was found to cause a similar accumulation of Gli2 at the ciliary tip, a phenotype consistent with defective retrograde transport.[4][9]

-

IFT Protein Accumulation: Ciliobrevin D treatment led to the accumulation of the IFT-B component IFT88 at the distal tip of the cilia, further supporting the hypothesis of inhibited retrograde transport.[3]

-

Dynein's Role: Cytoplasmic dynein is a large, multi-subunit motor protein complex that moves cargo towards the minus-end of microtubules.[8][10] Cytoplasmic dynein 1 is involved in a vast array of cellular functions, including organelle transport and cell division, while cytoplasmic dynein 2 is specialized for IFT.[8][10] The phenotypes observed with ciliobrevin treatment were consistent with the inhibition of both dynein isoforms.[3]

The definitive link was established through in vitro experiments that directly assessed the effect of ciliobrevins on dynein motor activity.

Quantitative Data

The following tables summarize the key quantitative data from the discovery and characterization of HPI-4 and ciliobrevins.

| Compound | Target/Assay | IC50 / Effective Concentration | Reference(s) |

| HPI-4 | Shh-induced Hedgehog Pathway Activation | 7 μM | [5] |

| Ciliobrevin A | Shh-induced Hedgehog Pathway Activation | ~10 μM | [11] |

| Ciliobrevin D | Dynein-dependent Microtubule Gliding (in vitro) | ~20-40 μM | [3] |

| Ciliobrevin D | Dynein ATPase Activity (in vitro) | ~22 μM | [3] |

| Ciliobrevin D | Inhibition of Axonal Transport (in cultured neurons) | 20 μM | [12] |

| Ciliobrevin D | Inhibition of IFT (in Chlamydomonas) | >100 μM | [13] |

Experimental Protocols

Detailed methodologies were crucial for elucidating the mechanism of action of HPI-4 and ciliobrevins.

Dynein ATPase Assay

This assay measures the rate of ATP hydrolysis by dynein, which is the chemical reaction that powers its motor function. Ciliobrevin D was shown to inhibit this activity.

Protocol:

-

Reaction Mixture: Prepare a reaction buffer (e.g., Tris-KCl buffer).

-

Enzyme and Substrate: Add purified cytoplasmic dynein motor domain to the buffer.

-

Inhibitor Addition: Add varying concentrations of ciliobrevin D or DMSO (vehicle control).

-

Reaction Initiation: Start the reaction by adding a defined concentration of ATP (e.g., 1 mM) and microtubules (to stimulate dynein's ATPase activity).

-

Incubation: Incubate the reaction at 37°C for a set time (e.g., 15 minutes).[14]

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay.[14]

-

Data Analysis: Plot the rate of ATP hydrolysis against the inhibitor concentration to determine the IC50.

In Vitro Microtubule Gliding Assay

This assay directly visualizes the movement of microtubules propelled by surface-adhered motor proteins.

Protocol:

-

Flow Cell Preparation: Create a flow cell by attaching a coverslip to a microscope slide.

-

Motor Protein Adsorption: Introduce a solution containing purified dynein motor proteins into the flow cell and allow them to adsorb to the glass surface.

-

Blocking: Block the remaining uncoated surface with a protein like casein to prevent non-specific binding.

-